7-Phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
7-Phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a phenyl group at position 7 and a carboxylic acid moiety at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors.
Synthesis: The compound can be synthesized via condensation reactions. For example, a mixture of 5-methyl-2,4-dihydro-3H-pyrazol-3-one and sodium (E)-2-oxo-4-phenylbut-3-enoate in acetic acid yields the target compound with a moderate 55% yield . The IR spectrum confirms the presence of a carboxylic acid group (broad O–H stretch at 3350–3550 cm⁻¹) and aromatic C=C bonds (1598 cm⁻¹) .
Properties
IUPAC Name |
7-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)10-8-11(9-4-2-1-3-5-9)16-12(15-10)6-7-14-16/h1-8H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCJRQYACGHKCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=NN32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
7-Phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a derivative of pyrazolo[1,5-a]pyrimidines, which are known to be purine analogues. These compounds have been found to have beneficial properties as antimetabolites in purine biochemical reactions. They have attracted wide pharmaceutical interest due to their antitrypanosomal activity.
Mode of Action
As a purine analogue, it is likely to interfere with purine biochemical reactions. This interference could inhibit the synthesis of nucleic acids, disrupting the growth and replication of cells.
Biological Activity
7-Phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound (CAS No. 1782684-07-4) features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets. The carboxylic acid functional group enhances its solubility and potential bioactivity.
Antioxidant Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antioxidant properties. For instance, a related compound showed an IC50 value of 15.34 μM in DPPH radical scavenging assays, indicating strong antioxidant activity comparable to ascorbic acid (IC50 = 13.53 μM) . This suggests that this compound may possess similar capabilities.
Antibacterial Activity
The antibacterial efficacy of pyrazolo[1,5-a]pyrimidine derivatives has been evaluated against various bacterial strains. One study reported that ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate exhibited a zone of inhibition of 23.0 ± 1.4 mm against Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 312 μM . This highlights the potential of these compounds as antibacterial agents.
Cytotoxicity Against Cancer Cells
The cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives have been assessed on human breast adenocarcinoma (MCF-7) cell lines. Notably, one derivative displayed an IC50 value of 55.97 μg/mL, indicating promising anticancer activity . The mechanism appears to involve the inhibition of specific kinases associated with cancer progression.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Kinase Inhibition : Research has identified this compound as a potent inhibitor of Pim-1 and Flt-3 kinases. Inhibiting these kinases can disrupt signaling pathways involved in cell survival and proliferation .
- Antioxidant Mechanism : The antioxidant activity may be mediated through the scavenging of free radicals and the modulation of oxidative stress-related pathways .
Data Table: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives:
- Synthesis and Biological Evaluation : A study focused on synthesizing novel derivatives and evaluating their biological activities revealed that certain compounds exhibited strong inhibitory effects on Pim-1 kinase, suggesting their potential as therapeutic agents for cancer treatment .
- Antimicrobial Properties : Another investigation highlighted the antimicrobial properties of these compounds against both Gram-positive and Gram-negative bacteria, indicating their broad-spectrum potential .
- Therapeutic Applications : The versatility in biological activity positions these compounds as candidates for further development in treating various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives vary in substituents at positions 2, 5, and 7, which influence their physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison:
Key Observations :
Substituent Effects on Reactivity :
- Electron-withdrawing groups (e.g., Br, CF₃) at position 2 enhance stability and regioselectivity during synthesis. For instance, brominated derivatives achieve high yields (89–90%) due to optimized LiOH-mediated hydrolysis .
- Bulky groups (e.g., cyclopropyl) at position 7 may sterically hinder further functionalization but improve target specificity .
Biological Activity: Enzyme Inhibition: 2-Bromo-7-(3,5-dimethylphenyl) derivatives show promise as pyrophosphatase inhibitors, with HRMS and NMR confirming structural integrity . Antioxidant Potential: The phenyl-substituted compound (7-phenyl) exhibits antioxidant activity, likely due to radical scavenging by the carboxylic acid group .
LiOH-mediated hydrolysis of ethyl esters (e.g., in ) achieves near-quantitative yields (89–96%), superior to traditional acidic conditions .
Table 2: Physicochemical Properties
| Compound | Molecular Weight | Melting Point (°C) | Key Spectral Data |
|---|---|---|---|
| 7-Phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | 279.28 | 240 | IR: 3350–3550 cm⁻¹ (O–H), 1598 cm⁻¹ (C=O) |
| 2-Bromo-7-cyclopropyl derivative | 281.99 | N/A | ¹H NMR: δ 7.13 (s, 1H), 1.51–1.44 (m, 2H) |
| Unsubstituted pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | 163.14 | 222–225 | ¹H NMR: δ 8.10 (s, 1H), 6.95 (s, 1H) |
Preparation Methods
β-Dicarbonyl-Based Cyclocondensation
Fu and co-workers demonstrated the synthesis of pyrazolo[1,5-a]pyrimidine derivatives using diethyl malonate as the β-dicarbonyl component. By reacting 5-aminopyrazole with an excess of diethyl malonate under reflux in acetic acid, the pyrazolo[1,5-a]pyrimidine core was formed in 71% yield. The reaction’s regioselectivity was controlled by adjusting stoichiometry and temperature, favoring the formation of the 5-carboxylate intermediate. Subsequent hydrolysis yielded the carboxylic acid derivative.
β-Enaminone-Mediated Synthesis
Portilla et al. reported a modified cyclocondensation strategy using β-enaminones, which enhanced reactivity compared to traditional β-dicarbonyl compounds. For instance, treatment of β-enaminone derivatives with 3-aminopyrazole in dimethylformamide (DMF) at 80°C produced 7-alkynyl-substituted pyrazolo[1,5-a]pyrimidines. Electron-withdrawing groups (EWGs) on the β-enaminone aryl moiety improved yields by up to 20%, attributed to increased electrophilicity at the reaction site.
Table 1: Cyclocondensation Reaction Conditions and Yields
| Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Aminopyrazole + Diethyl malonate | Acetic acid | Reflux | 71 | |
| β-Enaminone + 3-Aminopyrazole | DMF | 80 | 60–80 |
Multicomponent Synthesis Approaches
Multicomponent reactions (MCRs) offer a streamlined route to pyrazolo[1,5-a]pyrimidines by combining three or more reactants in a single pot. Li et al. developed a Mannich-type MCR involving 5-aminopyrazole, formaldehyde, and a β-ketoester, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This one-pot protocol achieved a 64% yield of the dihydro intermediate, which was oxidized to the aromatic pyrazolo[1,5-a]pyrimidine. The method’s efficiency stems from minimizing purification steps and leveraging in situ oxidation.
Pericyclic Reaction Strategies
Ding and colleagues introduced a novel [4 + 2] cycloaddition approach for constructing the pyrazolo[1,5-a]pyrimidine scaffold. Starting with N-propargylic sulfonylhydrazones and sulfonyl azides, the reaction proceeded via a copper(I)-catalyzed click reaction to form a triazole intermediate. Intramolecular Diels-Alder cyclization then yielded the dihydro derivative, which underwent base-mediated elimination to produce the final product. This scalable, one-pot method is notable for avoiding traditional aminopyrazole precursors.
Regioselective Functionalization at Position 7
Positional selectivity at the 7-position is critical for introducing the phenyl group. Lindsley et al. achieved this via brominated aminopyrazole intermediates, where the electron-withdrawing bromine atom facilitated nucleophilic aromatic substitution with phenylboronic acids under Suzuki coupling conditions. Alternatively, Vilsmeier-Haack conditions (POCl₃/N,N-dimethylaniline) enabled direct chlorination at position 7, followed by palladium-catalyzed cross-coupling with phenylzinc reagents.
Table 2: Functionalization Methods for Position 7
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄ | 50–65 | |
| Vilsmeier-Haack/Cross-Coupling | POCl₃, Pd(dba)₂ | 45–60 |
Hydrolysis of Ester Intermediates
The final step in synthesizing 7-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves hydrolyzing ester precursors. Treatment of ethyl 7-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate with lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture (4:1 v/v) at 60°C for 12 hours afforded the carboxylic acid in 85–90% yield. Alternative bases, such as sodium hydroxide (NaOH), required longer reaction times (24 hours) but achieved comparable yields.
Table 3: Hydrolysis Conditions and Efficiency
| Ester Precursor | Base | Solvent | Time (h) | Yield (%) | |
|---|---|---|---|---|---|
| Ethyl 5-carboxylate | LiOH | THF/H₂O | 12 | 85–90 | |
| Methyl 5-carboxylate | NaOH | MeOH/H₂O | 24 | 80–85 |
Q & A
Q. What are the common synthetic routes for preparing 7-substituted pyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives?
The synthesis typically involves multi-step organic reactions, starting with condensation of aminopyrazole precursors with electrophilic reagents. For example:
- Step 1 : Condensation of 5-aminopyrazole derivatives with β-ketoesters or acetylacetone in refluxing acetic acid with catalytic sulfuric acid to form the pyrazolo[1,5-a]pyrimidine core .
- Step 2 : Functionalization at position 7 via substitution reactions (e.g., using aryl halides or cyclopropane derivatives) under controlled conditions (e.g., DMF, 80–100°C, 12–24 hours) .
- Step 3 : Carboxylic acid group introduction via hydrolysis of ester intermediates using LiOH or NaOH in aqueous THF .
Q. Key Data :
| Reaction Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Core formation | Acetic acid, H₂SO₄, reflux | 60–75% |
| 7-Substitution | Aryl halides, DMF, 80°C | 45–65% |
| Hydrolysis | LiOH, THF/H₂O | 85–90% |
Q. How is the structural characterization of 7-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid performed?
Methodological approaches include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the phenyl group at position 7 shows aromatic protons at δ 7.2–7.8 ppm, while the pyrimidine protons appear as distinct singlets (δ 8.1–8.5 ppm) .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ calculated: 293.0921; observed: 293.0918) validates molecular formula .
- X-ray Crystallography : Resolves steric effects of bulky substituents (e.g., cyclopropyl groups induce torsional angles of 15–25°) .
Q. Example NMR Data :
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrimidine C6-H | 8.35 | Singlet |
| Phenyl C2-H | 7.45 | Doublet |
| Carboxylic acid | 12.8 (broad) | - |
Advanced Research Questions
Q. What strategies resolve regioselectivity challenges during the synthesis of 7-aryl substituted pyrazolo[1,5-a]pyrimidines?
Regioselectivity is addressed via:
- Directing Groups : Use of electron-withdrawing groups (e.g., nitro or trifluoromethyl) at position 3 to favor substitution at position 7 .
- Microwave-Assisted Synthesis : Enhances reaction specificity (e.g., 150°C, 30 minutes) compared to traditional reflux .
- Computational Modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (e.g., HOMO localization at position 7 guides electrophilic attack) .
Case Study : Substitution with 4-chlorophenyl achieved 85% regioselectivity using a nitro group at position 3 as a directing moiety .
Q. How do electronic and steric effects of substituents at position 7 influence binding affinity to biological targets?
- Electronic Effects : Electron-deficient groups (e.g., trifluoromethyl) enhance binding to enzymes like COX-2 by forming dipole-dipole interactions. For example, trifluoromethyl increases IC₅₀ values by 3-fold compared to methyl .
- Steric Effects : Bulky groups (e.g., cyclopropyl) reduce affinity for tight-binding pockets (e.g., benzodiazepine receptors) but improve selectivity for peripheral targets .
Q. Data Contradiction Analysis :
- Example 1 : 7-Trifluoromethyl derivatives show high HMG-CoA reductase inhibition (IC₅₀ = 0.8 µM) but low COX-2 activity .
- Example 2 : 7-Cyclopropyl analogs exhibit moderate anti-inflammatory activity (IC₅₀ = 12 µM) but superior metabolic stability .
Resolution : Tailor substituents based on target enzyme topology (e.g., hydrophobic pockets favor aryl groups) .
Q. What methodologies are used to analyze contradictory bioactivity data across structurally similar derivatives?
- Meta-Analysis : Compare IC₅₀ values across multiple studies (e.g., 7-phenyl vs. 7-cyclopropyl derivatives) to identify trends .
- Structural-Activity Relationship (SAR) Studies : Map substituent effects using 3D-QSAR models (e.g., CoMFA or CoMSIA) .
- Kinetic Assays : Measure on/off-rates (e.g., surface plasmon resonance) to distinguish binding kinetics from potency .
Q. Key Tools :
| Method | Application |
|---|---|
| CoMFA | Predicts optimal substituent size/charge |
| SPR | Quantifies binding affinity (KD values) |
| Molecular Docking | Visualizes ligand-receptor interactions |
Q. How can computational chemistry optimize the pharmacokinetic profile of 7-phenyl derivatives?
- ADMET Prediction : Tools like SwissADME assess logP (target: 2–3), aqueous solubility (>50 µM), and CYP450 inhibition risks .
- Metabolic Stability : MD simulations identify metabolic hotspots (e.g., ester hydrolysis sites) for targeted deuteration .
- Bioavailability : Adjust crystallinity via co-crystallization with excipients (e.g., PEG 4000) to enhance dissolution rates .
Case Study : Introducing a methyl group at position 2 reduced CYP3A4 inhibition by 40% while maintaining potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
